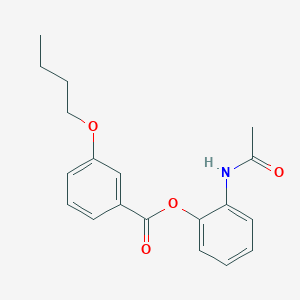
2-(Acetylamino)phenyl 3-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 3-butoxybenzoate, commonly known as APB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a derivative of benzocaine, which is a local anesthetic commonly used in medical procedures. APB has been found to possess pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of APB is not fully understood. However, it is believed that APB exerts its pharmacological effects by inhibiting the activity of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cells, resulting in a decrease in the excitability of neurons. This, in turn, leads to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
APB has been found to possess various biochemical and physiological effects. In vitro studies have shown that APB inhibits the activity of voltage-gated sodium channels in a dose-dependent manner. APB has also been found to possess antioxidant and anti-inflammatory properties. In vivo studies have shown that APB has analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
APB has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. APB is also soluble in organic solvents, making it easy to handle in the laboratory. However, APB has some limitations for lab experiments. It is a toxic compound and should be handled with care. It is also relatively expensive, making it less accessible for some researchers.
Orientations Futures
APB has several potential future directions. It can be further studied for its potential applications as a local anesthetic and as a drug for the treatment of pain and inflammation. APB can also be studied for its potential applications in the field of neurology, as it has been found to inhibit the activity of voltage-gated sodium channels. APB can also be further modified to improve its pharmacological properties, such as its solubility and toxicity.
Conclusion:
In conclusion, APB is a promising compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. APB has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of APB and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of APB involves the reaction of 2-(Acetylamino)phenol with 3-butoxybenzoyl chloride in the presence of a base. The reaction yields APB as a white crystalline solid with a melting point of 105-107°C. The synthesis of APB has been reported in various research articles, and the compound has been synthesized using different methods. However, the most commonly used method involves the reaction of 2-(Acetylamino)phenol with 3-butoxybenzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
APB has been extensively studied for its potential applications in various fields. In the medical field, APB has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. APB has also been studied for its potential use as a local anesthetic, and it has been found to be more effective than benzocaine, the parent compound.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 3-butoxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-4-12-23-16-9-7-8-15(13-16)19(22)24-18-11-6-5-10-17(18)20-14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
Clé InChI |
NWAJBZNKTMDSJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)











![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
